2'-Deoxy-2'-fluoroguanosine

Overview

Description

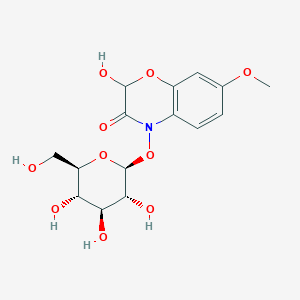

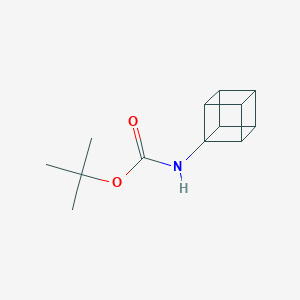

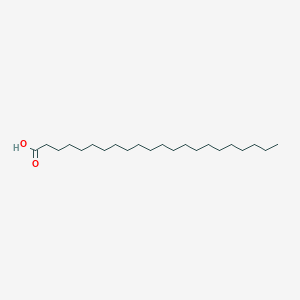

2'-Deoxy-2'-fluoroguanosine (2'-F-dG) is a nucleoside analogue of the natural guanosine nucleoside. It is a modified form of the naturally occurring guanosine nucleoside with a fluorine atom at the 2'-position of the ribose moiety. It has been studied for its potential applications in the field of biochemistry and molecular biology. In particular, it has been used in the synthesis of modified nucleic acids and in the study of molecular interactions. It has also been studied for its potential therapeutic applications.

Scientific Research Applications

It was synthesized with a 3'-endo favored conformation, providing a new tool for studying nucleosides and nucleotides (Ikehara & Imura, 1981).

This compound is a potent inhibitor of influenza A and B viruses, showing potential as an antiviral agent (Tisdale et al., 1993).

It effectively inhibits influenza virus replication in chick embryo cells, with specificity confirmed through transcriptase activity studies (Tisdale et al., 1995).

Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides, incorporating this compound, show high binding affinity and specificity for RNA targets, and are nuclease-resistant (Kawasaki et al., 1993).

It has been used in synthesizing derivatives like 5'-deoxy-5'-fluoroguanosine, showing potential for cancer treatment and enzyme inhibitors targeting parasitic protozoa (Spitale et al., 2007).

Its incorporation into DNA G-quadruplexes stabilizes them, improving their physicochemical and biological properties (Peng & Damha, 2007).

It shows significant anti-influenza virus activity in human respiratory epithelial cells, making it a candidate for further investigation (Rollins et al., 1993).

It also demonstrates high antiviral activity against influenza and herpes simplex viruses in cultured cells, suggesting potential applications in treating viral infections in animals (Boreko et al., 2001).

Its derivatives, such as 2'-deoxy-2'-fluororibosides, have been effective against influenza viruses in ferrets (Jakeman et al., 1994).

2'-Deoxy-2'-fluoroguanosine and its congeners show potent antiviral activity, particularly against influenza, with little cytotoxicity, making them promising antiinfluenza agents (Tuttle et al., 1993).

Mechanism of Action

Target of Action

2’-Deoxy-2’-fluoroguanosine, also known as 2’-Fluoro-2’-deoxyguanosine, is a nucleoside analog . Its primary targets are influenza virus strains A and B . These viruses are responsible for causing influenza, a contagious respiratory illness that can lead to severe complications.

Mode of Action

2’-Deoxy-2’-fluoroguanosine interacts with its targets by inhibiting the replication of the influenza virus in the upper respiratory tract . This interaction results in a significant reduction in the severity of symptoms such as fever and nasal inflammation .

Result of Action

The primary result of 2’-Deoxy-2’-fluoroguanosine’s action is the significant inhibition of influenza virus replication in the upper respiratory tract . This leads to an amelioration of symptoms such as fever and nasal inflammation , improving the overall health status of the infected individual.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2’-Deoxy-2’-fluoroguanosine plays a crucial role in biochemical reactions. It acts as a competitive inhibitor of the viral transcriptase enzyme, which prevents RNA synthesis and subsequent protein synthesis . This interaction with the viral transcriptase enzyme is key to its antiviral activity.

Cellular Effects

In cellular processes, 2’-Deoxy-2’-fluoroguanosine has been shown to have significant effects. It inhibits the replication of influenza virus in the upper respiratory tract, which results in the alleviation of fever and nasal inflammation . This suggests that it has a direct impact on cell function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2’-Deoxy-2’-fluoroguanosine involves its interaction with biomolecules and its effects on gene expression. As a competitive inhibitor of the viral transcriptase enzyme, it prevents RNA synthesis and subsequent protein synthesis . This inhibition of the viral life cycle is a key aspect of its antiviral activity.

Temporal Effects in Laboratory Settings

It is known that it reversibly inhibits influenza virus replication within the first 4 hours of infection .

Metabolic Pathways

It is known that it is phosphorylated by cellular enzymes , suggesting that it interacts with these enzymes and may affect metabolic flux or metabolite levels.

properties

IUPAC Name |

2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUZARPLRQRNNX-DXTOWSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40229334 | |

| Record name | 2'-Deoxy-2'-fluoroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78842-13-4 | |

| Record name | 2'-Deoxy-2'-fluoroguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078842134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-2'-fluoroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B43946.png)